molecular formula C18H19ClN2O B12413131 Demexiptiline Hydrochloride-d3

Demexiptiline Hydrochloride-d3

Cat. No.: B12413131
M. Wt: 317.8 g/mol
InChI Key: MZTHMUGFMPRTIK-NIIDSAIPSA-N
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Description

Demexiptiline-d3 (hydrochloride) is a deuterated form of demexiptiline, a tricyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of demexiptiline. The compound is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its levels in the brain and contributing to its antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of demexiptiline-d3 (hydrochloride) involves the treatment of dibenzosuberenone with hydroxylamine to form its ketoxime. This intermediate is then alkylated with 2-chloro-N-methylethylamine to yield demexiptiline . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process .

Industrial Production Methods: Industrial production of demexiptiline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Demexiptiline-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demexiptiline-d3 (hydrochloride) .

Scientific Research Applications

Demexiptiline-d3 (hydrochloride) is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of demexiptiline.

    Pharmacodynamic Studies: To study the drug’s effects on the body, particularly its antidepressant effects.

    Biological Research: To investigate the compound’s interaction with biological systems and its potential therapeutic applications.

    Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.

Mechanism of Action

Demexiptiline-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic receptors .

Comparison with Similar Compounds

Uniqueness: Demexiptiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

317.8 g/mol

IUPAC Name

2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxy-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H/i1D3;

InChI Key

MZTHMUGFMPRTIK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

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